Isovaleryl l-carnitine chloride
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Overview
Description
Isovalerylcarnitine (chloride) is a naturally occurring acylcarnitine formed via the metabolic conversion of L-leucine. It is a potent activator of the calcium-dependent proteinase (calpain) of human neutrophils . This compound is also a product of the catabolism of L-leucine and plays a significant role in various metabolic pathways .
Mechanism of Action
Target of Action
Isovaleryl L-Carnitine is a naturally occurring acylcarnitine that is formed via metabolic conversion of L-leucine . It primarily targets hepatocyte growth factor-deprived murine C2.8 hepatocytes .
Mode of Action
Isovaleryl L-Carnitine interacts with its targets by increasing survival and decreasing apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver .
Biochemical Pathways
Isovaleryl L-Carnitine affects the metabolic pathway of L-leucine . It is associated with isovaleryl-CoA dehydrogenase deficiency (isovaleric acidemia), a condition resulting from an accumulation of isovaleric acid, which is toxic to the central nervous system . An alternative pathway through glycine-N-acylase allows detoxification by producing isovalerylglycine, which is excreted .
Pharmacokinetics
It is known that exogenous l-carnitine is associated with increases in plasma l-carnitine, acetyl-l-carnitine, propionyl-l-carnitine, and isovaleryl-l-carnitine concentrations .
Result of Action
The result of Isovaleryl L-Carnitine’s action is an increase in survival and a decrease in apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver .
Biochemical Analysis
Biochemical Properties
Isovaleryl L-Carnitine Chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of fatty acids, acting as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 µM, respectively .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the metabolic conversion of L-leucine . It also plays a role in the inhibition of amino acid deprivation-induced proteolysis and autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed to increase survival and decrease apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes over time .
Metabolic Pathways
This compound is involved in the metabolism of fatty acids. It acts as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .
Preparation Methods
Isovalerylcarnitine (chloride) can be synthesized through the metabolic conversion of L-leucine. The synthetic route involves the enzymatic action of isovaleryl-CoA dehydrogenase, which converts isovaleryl-CoA to isovalerylcarnitine . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Isovalerylcarnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of isovalerylcarnitine to its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert isovalerylcarnitine to its reduced form using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at various pH levels . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of isovalerylcarnitine .
Scientific Research Applications
Isovalerylcarnitine (chloride) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry techniques.
Biology: It plays a role in studying metabolic pathways and enzyme activities, particularly those involving L-leucine catabolism.
Comparison with Similar Compounds
Isovalerylcarnitine (chloride) can be compared with other acylcarnitines such as:
Acetylcarnitine: Involved in the transport of acetyl groups into the mitochondria for energy production.
Propionylcarnitine: Plays a role in the metabolism of fatty acids and amino acids.
Butyrylcarnitine: Involved in the metabolism of short-chain fatty acids.
Isovalerylcarnitine (chloride) is unique due to its specific role in the catabolism of L-leucine and its potent activation of calpain . This distinguishes it from other acylcarnitines, which have different metabolic roles and targets .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDFIOSIRGUUSM-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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